N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Beschreibung

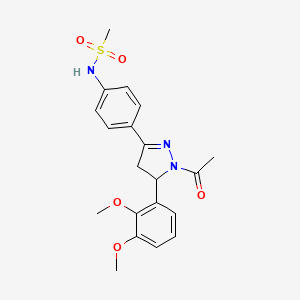

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique molecular structure which consists of a methanesulfonamide group attached to a phenyl ring, which is further bonded to a pyrazole ring substituted with an acetyl and 2,3-dimethoxyphenyl group. The intricate structure lends the compound distinctive chemical properties and reactivities, making it a subject of interest in multiple research fields.

Eigenschaften

IUPAC Name |

N-[4-[2-acetyl-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-13(24)23-18(16-6-5-7-19(27-2)20(16)28-3)12-17(21-23)14-8-10-15(11-9-14)22-29(4,25)26/h5-11,18,22H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXNMHUVOCJBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be synthesized via a multi-step organic synthesis route. The process generally starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. The phenyl ring with an acetyl group is then introduced through a Friedel-Crafts acylation reaction. Subsequent steps involve the introduction of the methanesulfonamide group under basic conditions, using reagents such as methanesulfonyl chloride and an appropriate base (e.g., triethylamine) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves the optimization of reaction conditions to enhance yield and purity. This might include the use of high-throughput automated reactors, precise temperature control, and the employment of continuous flow chemistry techniques to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes several types of chemical reactions:

Oxidation: The presence of the phenyl and pyrazole rings makes the compound susceptible to oxidation reactions, particularly in the methoxy groups and the acetyl group.

Reduction: Reduction reactions can occur at the carbonyl group in the acetyl moiety, potentially converting it into an alcohol.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize by-products.

Major Products Formed

The oxidation of the compound typically results in the formation of sulfoxide or sulfone derivatives. Reduction reactions may yield alcohols or amines, depending on the specific target. Substitution reactions lead to various derivatives where the methanesulfonamide group is modified with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of various cancer cell lines such as breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) with significant growth inhibition percentages.

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Compound A | MCF-7 | 86.61 |

| Compound B | HCT-116 | 75.99 |

| Compound C | HeLa | 67.55 |

These results suggest that the sulfonamide moiety may enhance the anticancer activity of the pyrazole derivatives through various mechanisms, including apoptosis induction and cell cycle arrest.

Protein Kinase Regulation

The compound has been identified as a potential modulator of protein kinase activity, specifically targeting serum and glucocorticosteroid-regulated kinases (SGK). This regulation is crucial for treating diseases associated with SGK dysregulation, such as osteoarthritis and other inflammatory conditions.

Synthetic Pathways

The synthesis of this compound involves several key steps:

- Formation of Pyrazole Ring : The initial step involves the condensation of appropriate aldehydes and hydrazines to form the pyrazole structure.

- Acetylation : The pyrazole derivative is then acetylated to introduce the acetyl group at the 1-position.

- Sulfonamide Formation : Finally, the sulfonamide group is introduced via reaction with sulfonyl chlorides.

This multi-step synthetic route allows for the incorporation of various substituents on the pyrazole ring, enhancing biological activity.

Clinical Relevance

A study published in a peer-reviewed journal highlighted the efficacy of similar sulfonamide compounds in preclinical models for treating inflammatory diseases. The research demonstrated a marked reduction in inflammation markers in animal models treated with these compounds, indicating their potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the activity of compounds related to this compound. These studies aim to identify key structural features that enhance potency and selectivity against specific cancer cell lines.

Wirkmechanismus

The mechanism by which N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects involves interaction with molecular targets such as enzymes, receptors, or other proteins. The compound's structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions are facilitated by the various functional groups present, which can form hydrogen bonds, Van der Waals interactions, or ionic bonds with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, such as N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide, the methanesulfonamide variant exhibits unique properties due to the presence of the methanesulfonamide group. This group can enhance the compound's solubility, reactivity, and potential biological activity. Other similar compounds include:

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamides

Each of these compounds has distinct properties based on their specific functional groups and molecular structures, making them suitable for different applications in research and industry.

There you have it—a deep dive into N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. Quite the molecular beast, isn’t it?

Biologische Aktivität

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, along with structural insights and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, comprising a methanesulfonamide group attached to a pyrazole derivative with acetyl and dimethoxyphenyl substituents. The molecular formula is , with a molecular weight of 390.35 g/mol. Its structural features contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines.

Key Findings:

- Inhibitory Mechanisms : Pyrazole derivatives have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways .

- Cell Lines Tested : Studies typically involve human breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HT-29) cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | BRAF Inhibition | |

| PC-3 | 15.0 | EGFR Inhibition | |

| HT-29 | 10.0 | Aurora-A Kinase Inhibition |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Pyrazole derivatives have been documented to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Research Insights:

- Cytokine Modulation : this compound has been shown to decrease levels of TNF-alpha and IL-6 in vitro .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. The compound has demonstrated activity against various bacterial strains.

Study Results:

- Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli.

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins.

Key Insights:

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves a multi-step approach starting with substituted phenyl precursors. For example, condensation reactions of 1,5-diarylpyrazole cores with sulfonamide-forming reagents are employed, followed by cyclization and functionalization. Key steps include the use of acetyl-protected intermediates and methanesulfonamide coupling under anhydrous conditions. Parallel methods for structurally related compounds highlight the importance of optimizing reaction temperatures (80–120°C) and catalysts (e.g., Pd-mediated cross-coupling) to enhance yields .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- X-ray crystallography : Single-crystal diffraction data collected at 100–295 K with Mo/Kα radiation (λ = 0.71073 Å) and refined using SHELXL (R factors < 0.06) to confirm bond lengths, angles, and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃) identifies substituent patterns, with chemical shifts (δ 7.35–7.50 ppm for aromatic protons) and coupling constants verifying diastereomeric purity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is the compound’s purity validated during synthesis?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC, silica gel 60 F₂₅₄). Melting point analysis (e.g., 69–70°C for related sulfonamides) and elemental analysis (C, H, N within ±0.4% of theoretical values) are critical for quality control .

Advanced Research Questions

Q. What strategies optimize crystallographic refinement for this compound?

- Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., methoxyphenyl groups) and hydrogen-bonding networks .

- Validate structures with PLATON/ADDSYM to detect twinning or missed symmetry, ensuring data-to-parameter ratios >15:1 to avoid overfitting .

- Employ ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions (e.g., C–H···π stacking) .

Q. How to resolve discrepancies in reported biological activity data?

- Experimental design : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) and compound solubility (DMSO vs. aqueous buffers). For instance, docking studies against viral polymerases (e.g., monkeypox A42R) require validating target binding poses with molecular dynamics simulations .

- Data cross-validation : Replicate activity assays with strict controls (e.g., reference inhibitors) and correlate with structural analogs (e.g., fluorophenyl-pyrazoline derivatives) .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Molecular docking : Use AutoDock Vina or Glide to model binding to DNA polymerase active sites, prioritizing compounds with ΔG < −8 kcal/mol. Key interactions include hydrogen bonds with Arg/Lys residues and hydrophobic contacts with dimethoxyphenyl groups .

- QM/MM simulations : Refine docking poses by calculating charge distributions and frontier molecular orbitals (FMOs) to assess electron transfer feasibility .

Methodological Challenges and Solutions

Q. How to address low yields in sulfonamide coupling reactions?

- Optimization : Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics.

- Catalyst screening : Test Pd(OAc)₂/XPhos systems for Buchwald-Hartwig amination, monitoring by in-situ FTIR .

- Byproduct analysis : Characterize side products (e.g., acetylated intermediates) via LC-MS and adjust stoichiometry .

Handling crystallographic disorder in the dihydropyrazole ring

- Apply SHELXL PART commands to model partial occupancy of substituents.

- Validate with Rigaku Oxford Diffraction datasets (Cu-Kα, 150 K) to reduce thermal motion artifacts .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.